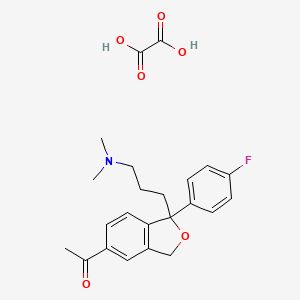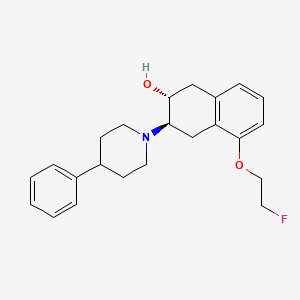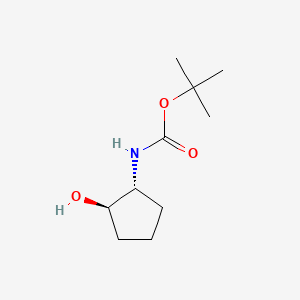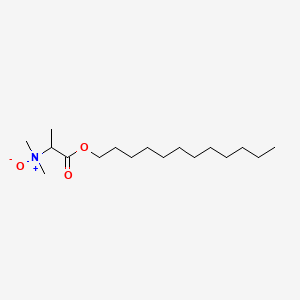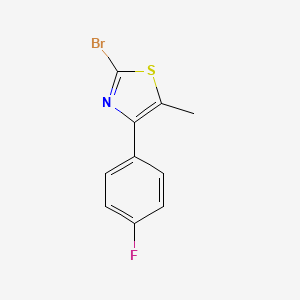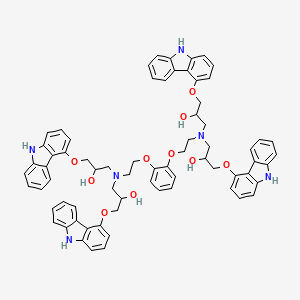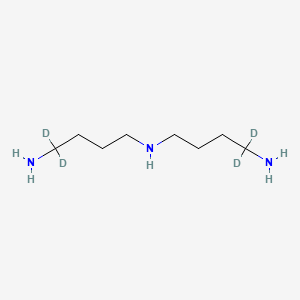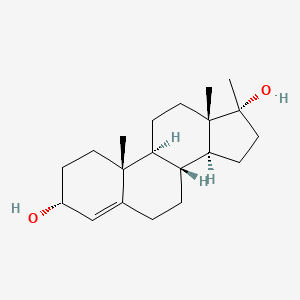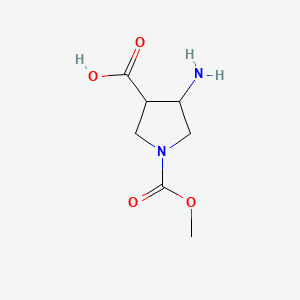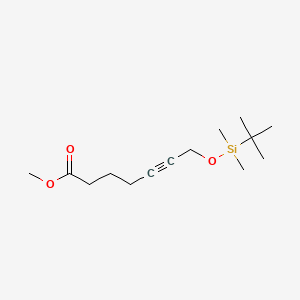
Terephthalic Acid-13C8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terephthalic Acid-13C8 is a stable isotope of Terephthalic Acid . The empirical formula is 13C8H6O4 and the molecular weight is 174.07 .
Chemical Reactions Analysis
Terephthalic Acid is known to sublime without fusing when heated . In Comamonas thiooxydans strain E6, Terephthalic Acid is biodegraded to protocatechuic acid via a reaction pathway initiated by terephthalate 1,2-dioxygenase .Physical And Chemical Properties Analysis
Terephthalic Acid-13C8 is a white solid with a molecular weight of 174.07 . Terephthalic Acid, its non-isotopic counterpart, has a density of 1.519 g/cm3, melts at 300°C, and sublimes without boiling . It has low solubility in water (0.065 g/L at 25°C) and is considered a weak acid due to the presence of two carboxyl groups .Wissenschaftliche Forschungsanwendungen
1. Microbial Production
Terephthalic Acid (TPA), a significant organic chemical in the industry, is primarily utilized in producing polyesters, fibers, and films. Traditionally, it's produced through inorganic catalysis of p-xylene, but recent research has explored microbial methods for TPA production, offering a potentially more sustainable alternative (Shen, 2006).
2. Environmental Impact and Degradation
TPA production generates a substantial amount of wastewater, contributing to environmental pollution. Research has identified microbial degradation as an eco-friendly alternative to physical and chemical methods, which are complex and costly. A study isolated a Gram-positive strain capable of degrading TPA, offering insights into environmentally sustainable disposal methods (Yimo Zhang et al., 2013).
3. Wastewater Recovery
Recovering TPA from wastewater can address treatment challenges and add value by reusing hydrolysate in polyester alkyd coating production. This approach not only solves wastewater treatment issues but also enhances the recycling value of TPA (Xi Dan-li, 2007).
4. Biotechnological Production
Engineering Escherichia coli for the biotransformation of p-xylene into TPA has been studied. This biotechnological approach offers a promising alternative to traditional TPA production methods, potentially paving the way for more sustainable manufacturing processes (Z. Luo & S. Lee, 2017).
5. Advanced Oxidation Processes
Research on advanced oxidation processes like Na2S2O8-based thermal activation has shown effectiveness in treating TPA wastewater. This method demonstrates high removal efficiency and could provide a basis for more energy-efficient and effective industrial wastewater treatment (C. Xi et al., 2020).
6. Sustainable Alternatives
Studies have explored the environmental aspects of TPA production and the possibility of using renewable resources for biobased TPA. This is a significant step towards developing more environmentally friendly production methods and increasing the biobased content of polyethylene terephthalate (PET) (I. ColliasDimitris et al., 2014).
Safety And Hazards
Terephthalic Acid-13C8 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Eigenschaften
CAS-Nummer |
1794767-08-0 |
|---|---|
Produktname |
Terephthalic Acid-13C8 |
Molekularformel |
C8H6O4 |
Molekulargewicht |
174.071 |
IUPAC-Name |
terephthalic acid |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 |
InChI-Schlüssel |
KKEYFWRCBNTPAC-LLXNCONNSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O |
Synonyme |
1,4-Benzenedicarboxylic Acid-13C8; 1,4-Dicarboxybenzene-13C8; 4-Carboxybenzoic Acid-13C8; Amoco TA 33-13C8; NSC 36973-13C8; QTA-13C8; S-LOP-13C8; TA 33LP-13C8; TPA-13C8; WR 16262-13C8; p-Benzenedicarboxylic Acid-13C8; p-Carboxybenzoic Acid-13C8; p-Di |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



